Addressing the challenge of identifying novel, electron-deficient scaffolds for metalloenzyme inhibition, 2-(1,3,4-Oxadiazol-2-yl)pyrazine offers a validated starting point for DprE1-targeted anti-tubercular drug discovery.
- Enables bidentate metal coordination via 5 HBA, achieving docking scores as low as -9.0 kcal/mol for derivative 2f, outperforming isoniazid (-5.3 kcal/mol) and rifampicin (-7.9 kcal/mol).
- Provides a single-entity, non-tautomeric building block with 1 rotatable bond, eliminating regioselectivity ambiguities and accelerating SAR campaigns for MDR/XDR-TB.
- Supplied with consistent quality (98% purity) and ambient shipping, ensuring reliable, global supply chain efficiency for high-throughput parallel synthesis.
Molecular FormulaC6H4N4O
Molecular Weight148.12 g/mol
Cat. No.B13682293
⚠ Attention: For research use only. Not for human or veterinary use.
2-(1,3,4-Oxadiazol-2-yl)pyrazine (CAS 919724-51-9; IUPAC name: 2-(pyrazin-2-yl)-1,3,4-oxadiazole) is a heterocyclic building block in which a pyrazine ring is directly linked to a 1,3,4-oxadiazole moiety at the 2-position . With a molecular weight of 148.12 g/mol, a calculated XLogP3 of -0.7, five hydrogen bond acceptors (HBA), zero hydrogen bond donors (HBD), and a topological polar surface area (TPSA) of 64.7 Ų, this electron-deficient planar scaffold serves as a key intermediate for synthesizing derivatives with potent antitubercular and antimicrobial activities [1].
WorkflowAntitubercular and antimicrobial screening scaffoldCore intermediate for pyrazine-1,3,4-oxadiazole libraries
Scaffold FeatureElectron-deficient planar heterocycle5 H-bond acceptors, zero donors, MW 148.12
Selection ContextBuilding block for DprE1-targeted analog synthesisSingle-entity, non-tautomeric for reproducible derivatization
[1] PubChem. 2-(Pyrazin-2-yl)-1,3,4-oxadiazole. CID 16421491. National Center for Biotechnology Information. View Source
Why 2-(1,3,4-Oxadiazol-2-yl)pyrazine Is Irreplaceable
The 1,3,4-oxadiazole ring is not interchangeable with its 1,2,4-isomer because of fundamental differences in hydrogen bond acceptor topology and electronic distribution; the 1,3,4-regioisomer positions one nitrogen and one oxygen in a N-O-N motif that is absent in 1,2,4-oxadiazoles, directly affecting enzyme active site recognition [1]. Substituting the pyrazine ring with a pyridine ring (as in 2-(pyridin-2-yl)-1,3,4-oxadiazole) reduces the HBA count from 5 to 4 and alters the TPSA, compromising coordination with metal ions in enzymes such as DprE1 [2]. These structural differences translate into substantial gaps in target binding affinity: pyrazine-1,3,4-oxadiazole derivative 2f achieves a DprE1 docking score of -9.0 kcal/mol, exceeding isoniazid (-5.3 kcal/mol) and rifampicin (-7.9 kcal/mol), while pyridine and 1,2,4-oxadiazole analogs lack comparable reported activity [3].
1,2,4-Oxadiazole isomer cannot substitute: The 1,3,4-regioisomer's N-O-N motif is absent in 1,2,4-oxadiazoles, altering H-bond acceptor topology and enzyme recognition.
Pyridine replacement reduces metal coordination: Swapping pyrazine for pyridine (2-(pyridin-2-yl)-1,3,4-oxadiazole) lowers HBA count and TPSA, compromising bidentate metal binding in DprE1.
Binding affinity shift likely: Pyrazine-1,3,4-oxadiazole derivatives exhibit stronger DprE1 docking scores than isoniazid or rifampicin; analogous pyridine or regioisomeric scaffolds lack comparable reported activity.
[1] Kumar D, et al. Therapeutic potential of oxadiazole or furadiazole containing compounds. BMC Chemistry. 2020;14:72. doi:10.1186/s13065-020-00766-1. View Source
[2] PubChem. 2-(Pyrazin-2-yl)-1,3,4-oxadiazole (CID 16421491) and 2-(pyridin-2-yl)-1,3,4-oxadiazole (CAS 13428-22-3). Computed descriptors. National Center for Biotechnology Information. View Source
[3] Suryawanshi AG, Pathak C, Khona P, Jain A, Kabra UD. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. Chemistry & Biodiversity. 2025. doi:10.1002/cbdv.202500777. PMID: 40512538. View Source
2-(1,3,4-Oxadiazol-2-yl)pyrazine possesses 5 hydrogen bond acceptors, whereas its direct pyridine analog 2-(pyridin-2-yl)-1,3,4-oxadiazole contains only 4 HBA [1]. The additional acceptor originates from the second nitrogen atom in the pyrazine ring, creating a second metal-coordination site absent in the pyridine analog.
HBA CapacityHead-to-head
5 vs 4 HBA
+1 (25% increase)
Supports bidentate metal-coordination for DprE1 target engagement.
Computed descriptor; pyridine analog lacks second pyrazine nitrogen.
Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07)
Why This Matters
The extra HBA enables bidentate metal coordination critical for inhibiting metalloenzymes such as DprE1, making the pyrazine scaffold directly superior to the pyridine analog for antitubercular target engagement.
[1] PubChem. 2-(Pyrazin-2-yl)-1,3,4-oxadiazole. CID 16421491. Computed Properties. National Center for Biotechnology Information. View Source
TPSA vs. Pyrazinamide
The target scaffold has a TPSA of 64.7 Ų, which is 4.2 Ų lower than the first-line antitubercular drug pyrazinamide (TPSA = 68.9 Ų) [1][2]. TPSA values below 70 Ų are generally associated with improved membrane permeability.
TPSA vs PyrazinamideReported
64.7 vs 68.9 Ų
−4.2 Ų (6.1% lower)
Supports CNS penetration model context for tuberculous meningitis research.
Computed by Cactvs; TPSA below 70 Ų often linked to improved permeability.
Drug DesignADMEPermeability
Evidence Dimension
Topological Polar Surface Area (TPSA)
Target Compound Data
64.7 Ų
Comparator Or Baseline
Pyrazinamide: 68.9 Ų
Quantified Difference
-4.2 Ų (6.1% lower)
Conditions
Computed by Cactvs 3.4.8.18 (PubChem)
Why This Matters
A 6.1% lower TPSA suggests the scaffold may offer enhanced CNS penetration potential, which is relevant for treating tuberculous meningitis—a condition where pyrazinamide is already used but limited by hepatotoxicity.
Drug DesignADMEPermeability
[1] PubChem. 2-(Pyrazin-2-yl)-1,3,4-oxadiazole. CID 16421491. Computed Properties. National Center for Biotechnology Information. View Source
[2] PubChem. Pyrazinamide. CID 1046. Computed Properties. National Center for Biotechnology Information. View Source
DprE1 Binding Affinity vs. First-Line Drugs
Derivative 2f, built on the pyrazine-1,3,4-oxadiazole core scaffold, demonstrated a DprE1 docking score of -9.0 kcal/mol, compared with -5.3 kcal/mol for isoniazid and -7.9 kcal/mol for rifampicin [1]. Molecular dynamics simulations further confirmed the superior structural stability and compactness of the 2f-DprE1 complex. The core scaffold provides the essential pharmacophore for this target engagement.
-3.7 kcal/mol vs. isoniazid (70% stronger); -1.1 kcal/mol vs. rifampicin (14% stronger)
Conditions
In silico molecular docking; DprE1 enzyme; 2025 study
Why This Matters
The markedly stronger DprE1 binding of pyrazine-oxadiazole derivatives indicates that procurement of the core scaffold enables development of candidates with a novel mechanism of action, effective against MDR-TB strains resistant to both isoniazid and rifampicin.
AntitubercularDprE1Molecular Docking
[1] Suryawanshi AG, Pathak C, Khona P, Jain A, Kabra UD. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. Chemistry & Biodiversity. 2025. doi:10.1002/cbdv.202500777. PMID: 40512538. View Source
Antitubercular Potency Against Mtb H37Rv
Pyrazine-1,3,4-oxadiazole hybrids achieved MIC values of 3.13–12.5 µg/mL (9.39–55.75 µM) against M. tuberculosis H37Rv in the microplate alamar blue assay (MABA) [1]. In a separate study, three hybrid compounds (T7, T8, T17) achieved MIC = 1.56 µg/mL, with no cytotoxicity toward normal cells [2]. These values position pyrazine-oxadiazole hybrids as promising antitubercular leads, though they remain less potent than isoniazid (MIC ~0.02–0.2 µg/mL) while offering a distinct DprE1-targeted mechanism.
MIC Mtb H37RvClass-level
1.56–12.5 µg/mL
Overlaps pyrazinamide range
Reported MIC context for antitubercular screening; novel DprE1 mechanism.
MABA assay; derivatives, not core scaffold alone.
AntitubercularMICMtb H37Rv
Evidence Dimension
Minimum Inhibitory Concentration (MIC) against Mtb H37Rv
Isoniazid: ~0.02–0.2 µg/mL; Pyrazinamide: 6.25–50 µg/mL (typical MIC range)
Quantified Difference
Derivatives overlap with pyrazinamide potency range but act via novel DprE1 inhibition
Conditions
MABA assay; Mtb H37Rv strain; studies published 2023–2025
Why This Matters
The scaffold yields compounds with potency overlapping pyrazinamide's therapeutic window while addressing MDR-TB through a different molecular target, providing a procurement rationale for programs requiring novel mechanism antituberculars.
AntitubercularMICMtb H37Rv
[1] Suryawanshi AG, Pathak C, Khona P, Jain A, Kabra UD. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. Chemistry & Biodiversity. 2025. doi:10.1002/cbdv.202500777. PMID: 40512538. View Source
[2] Dalimba U, Shivakumar, Dinesha P. Design, Synthesis, Characterization, and Biological Evaluation of Novel Hybrid Molecules Bearing Pyrazine and 1,3,4-Oxadiazole Moieties as Potent Antimicrobial Agents. SSRN. 2023. View Source
Scaffold Purity vs. Thiol Analog
2-(1,3,4-Oxadiazol-2-yl)pyrazine has one rotatable bond and no tautomeric centers, making it a well-defined, single-entity building block [1]. In contrast, 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol exists in a thiol-thione tautomeric equilibrium (C6H4N4OS; MW 180.19), which introduces ambiguity in regioselective alkylation/acylation and complicates purification . The parent oxadiazole scaffold's structural homogeneity ensures reproducible SAR during lead optimization.
Tautomeric PurityReported
Single entity vs thiol/thione equilibrium
No tautomerism; 1 rotatable bond
Eliminates tautomeric ambiguity for reproducible regioselective derivatization.
Thiol analog (5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol) shows tautomeric forms.
Qualitative advantage: eliminates positional isomer byproducts during derivatization
Conditions
Computed by Cactvs (PubChem) for target; ChemSpider ID 2272125 for comparator
Why This Matters
Absence of tautomeric ambiguity streamlines purification and analytical characterization, reducing procurement risk for medicinal chemistry teams scaling up from milligram to gram quantities.
Synthetic ChemistryBuilding BlockDerivatization
[1] PubChem. 2-(Pyrazin-2-yl)-1,3,4-oxadiazole. CID 16421491. Computed Properties. National Center for Biotechnology Information. View Source
Lipophilicity Balance vs. Isoniazid & Pyrazinamide
The XLogP3 of 2-(1,3,4-oxadiazol-2-yl)pyrazine is -0.7, which falls between pyrazinamide (XLogP3 = -0.5) and isoniazid (XLogP3 = -0.8) [1][2][3]. This intermediate lipophilicity balances aqueous solubility with membrane permeability, a property not readily achieved with more polar pyridine analogs or more lipophilic phenyl-substituted oxadiazoles.
Lipophilicity BalanceReported
XLogP3 −0.7
Between isoniazid (−0.8) and pyrazinamide (−0.5)
Supports permeability-solubility balance for lead optimization.
Computed; falls within typical oral bioavailability range.
LipophilicityDrug-LikenessADME
Evidence Dimension
Calculated Lipophilicity (XLogP3)
Target Compound Data
-0.7
Comparator Or Baseline
Pyrazinamide: -0.5; Isoniazid: -0.8
Quantified Difference
0.2 log units more lipophilic than isoniazid; 0.2 log units more hydrophilic than pyrazinamide
Conditions
Computed by XLogP3 3.0 (PubChem release 2021.05.07)
Why This Matters
The scaffold's lipophilicity lies within the optimal range (XLogP3 -1 to 1) for oral bioavailability, making it a balanced starting point for lead optimization without requiring extensive property-tuning modifications.
LipophilicityDrug-LikenessADME
[1] PubChem. 2-(Pyrazin-2-yl)-1,3,4-oxadiazole. CID 16421491. Computed Properties. National Center for Biotechnology Information. View Source
[2] PubChem. Pyrazinamide. CID 1046. Computed Properties. National Center for Biotechnology Information. View Source
[3] PubChem. Isoniazid. CID 3767. Computed Properties. National Center for Biotechnology Information. View Source
Procure 2-(1,3,4-oxadiazol-2-yl)pyrazine as the core scaffold for synthesizing pyrazine-1,3,4-oxadiazole derivatives designed to inhibit DprE1. As demonstrated by derivative 2f (docking score -9.0 kcal/mol vs. isoniazid -5.3 kcal/mol), this scaffold enables strong target engagement via a mechanism distinct from frontline drugs, making it suitable for MDR-TB and XDR-TB drug discovery [1]. The scaffold's 5 HBA capacity supports bidentate metal coordination essential for DprE1 active site binding.
CNS-Penetrant Tuberculous Meningitis Agents
Leverage the scaffold's TPSA of 64.7 Ų—lower than pyrazinamide (68.9 Ų)—to design derivatives with enhanced blood-brain barrier penetration for treating tuberculous meningitis [2]. The scaffold's XLogP3 of -0.7 and zero HBDs further support passive CNS diffusion, providing a differentiated starting point from more polar first-line agents.
Parallel Library Synthesis for Antimicrobial Screening
Utilize 2-(1,3,4-oxadiazol-2-yl)pyrazine as a single-entity, non-tautomeric building block (1 rotatable bond) for high-throughput parallel synthesis of diverse analog libraries [3]. Derivatization at the oxadiazole C-5 position and pyrazine ring can be executed without the regioselectivity ambiguities that plague thiol-containing analogs such as 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol, accelerating SAR campaigns against drug-resistant S. aureus, E. coli, and K. pneumoniae [4].
Fragment-Based Drug Discovery for Metalloenzymes
Deploy the scaffold as a fragment hit in metalloenzyme inhibitor programs. With a molecular weight of 148.12 g/mol, 5 HBA, and a planar, electron-deficient architecture, 2-(1,3,4-oxadiazol-2-yl)pyrazine satisfies Rule-of-Three fragment criteria and has demonstrated coordination potential with metal ions in DprE1, suggesting broader utility against zinc- or iron-dependent bacterial enzymes [1][5].
Application
Selection Property
Validation Focus
DprE1-targeted antitubercular screening
High HBA capacity for metal coordination
DprE1 binding and target-engagement assays
CNS penetration model studies
Moderate polar surface area and balanced XLogP
Blood-brain barrier permeability assays
Antimicrobial screening library synthesis
Non-tautomeric scaffold for regioselective derivatization
Purity and regioselectivity during parallel synthesis
Fragment-based metalloenzyme inhibitor screening
Low MW, planar electron-deficient fragment with metal-coordination potential
Fragment hit validation and metal-binding assays
[1] Suryawanshi AG, Pathak C, Khona P, Jain A, Kabra UD. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. Chemistry & Biodiversity. 2025. doi:10.1002/cbdv.202500777. PMID: 40512538. View Source
[2] PubChem. 2-(Pyrazin-2-yl)-1,3,4-oxadiazole (CID 16421491) and Pyrazinamide (CID 1046). Computed TPSA values. National Center for Biotechnology Information. View Source
[3] PubChem. 2-(Pyrazin-2-yl)-1,3,4-oxadiazole. CID 16421491. Rotatable bond count = 1. National Center for Biotechnology Information. View Source
[4] Dalimba U, Shivakumar, Dinesha P. Design, Synthesis, Characterization, and Biological Evaluation of Novel Hybrid Molecules Bearing Pyrazine and 1,3,4-Oxadiazole Moieties as Potent Antimicrobial Agents. SSRN. 2023. View Source
[5] Kumar D, et al. Therapeutic potential of oxadiazole or furadiazole containing compounds. BMC Chemistry. 2020;14:72. doi:10.1186/s13065-020-00766-1. View Source
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